Product packaging for Tetrachloroaurate(Cat. No.:CAS No. 14337-12-3)

Tetrachloroaurate

Cat. No.: B171879
CAS No.: 14337-12-3
M. Wt: 338.8 g/mol
InChI Key: VDLSFRRYNGEBEJ-UHFFFAOYSA-J
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Description

Tetrachloroaurate compounds, most commonly encountered as Hydrogen this compound(III) (Chloroauric Acid, HAuCl 4 ) or Sodium this compound (NaAuCl 4 ), are fundamental precursors in inorganic and materials science research . These compounds feature the square planar [AuCl 4 ] - anion, where gold is in the +3 oxidation state, and are typically orange-yellow solids that are soluble in water and various oxygen-containing solvents . The primary research value of this compound lies in its role as the most common starting material for the synthesis of gold nanoparticles (Au NPs) and gold nanoclusters (Au NCs) . The reduction of [AuCl 4 ] - ions is the foundational step in a variety of synthesis routes. This includes the development of biocompatible nanohybrids using amino acids and thiolates as reducing and stabilizing agents, which is crucial for biomedical applications like biosensing and bioimaging . Ion-Selective Electrodes (ISEs) have also been developed specifically for the real-time potentiometric monitoring of this compound(III) concentration, enabling detailed kinetic studies of its reduction reactions . Beyond nanotechnology, this compound salts serve as catalysts for various organic transformations, such as the hydrochlorination of acetylene and the oxidation of sulfides . In analytical chemistry, chloroauric acid is used in the purification of gold and for the trace analysis of elements like rubidium and cesium . Key Identifiers • Common Compound Names: Hydrogen this compound(III), Chloroauric Acid, Sodium this compound • CAS Number (HAuCl 4 ·xH 2 O): 16903-35-8 (hydrate), 16961-25-4 (trihydrate) • Appearance: Orange-yellow crystalline solid Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Chloroauric acid is a strong irritant and corrosive to the skin, eyes, and mucous membranes. It must be handled with appropriate personal protective equipment (PPE) as it can cause severe skin burns and eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuCl4- B171879 Tetrachloroaurate CAS No. 14337-12-3

Properties

IUPAC Name

tetrachlorogold(1-)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLSFRRYNGEBEJ-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Au-](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuCl4-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14337-12-3
Record name Tetrachloroaurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14337-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis and Preparation Methodologies of Tetrachloroaurate and Its Ionic Derivatives

Established Synthetic Routes for Tetrachloroauric Acid and its Hydrates

Tetrachloroauric acid (H[AuCl₄]) is the primary source of the tetrachloroaurate anion. It is an inorganic compound that typically forms hydrates, such as the common trihydrate (H[AuCl₄]·3H₂O) and tetrahydrate (H[AuCl₄]·4H₂O). wikipedia.org These hydrates are orange-yellow crystalline solids. atamanchemicals.comwikipedia.org The structure of the tetrahydrate has been identified as containing the [H₅O₂]⁺ cation and the square planar [AuCl₄]⁻ anion, along with two additional water molecules. wikipedia.org

Several well-established methods exist for its production:

Reaction with Chlorine Gas : A high-purity aqueous solution of tetrachloroauric acid can be synthesized by bubbling chlorine gas through pure water containing a gold pellet. mdpi.com This reaction is quantitative and proceeds at a satisfactory rate at 50 °C, yielding a stable solution that can be used directly for applications like gold nanoparticle synthesis. mdpi.com

Electrolytic Method : An alternative route is the electrolysis of gold metal in hydrochloric acid. wikipedia.org This process is often used in gold refining. To prevent the deposition of gold onto the cathode, the electrolysis is conducted in a membrane-equipped cell. wikipedia.org The reaction at the anode is: 2 Au(s) + 8 HCl(aq) → 2 HAuCl₄ + 3 H₂(g) wikipedia.org

Table 1: Synthesis Methods for Tetrachloroauric Acid

Method Reactants Key Conditions Product
Aqua Regia Dissolution Gold (Au), Nitric Acid (HNO₃), Hydrochloric Acid (HCl) Freshly prepared aqua regia, followed by evaporation. riyngroup.comwikipedia.org HAuCl₄
Chlorine Gas Reaction Gold (Au), Chlorine (Cl₂), Water (H₂O) Bubbling Cl₂ gas through water with Au at 50 °C. mdpi.com HAuCl₄
Electrolysis Gold (Au), Hydrochloric Acid (HCl) Electrolytic cell with a membrane. wikipedia.org HAuCl₄

Preparation of Alkali Metal and Ammonium (B1175870) this compound Salts

The this compound anion readily forms salts with alkali metals and ammonium. These salts are important as catalysts and precursors for other gold compounds. ontosight.aigoogle.com

Sodium this compound (Na[AuCl₄]) is a golden-orange solid that exists in both anhydrous and dihydrate forms. wikipedia.org

Conventional Method : The traditional synthesis involves reacting an aqueous solution of tetrachloroauric acid with either sodium chloride (NaCl) or sodium carbonate (Na₂CO₃). google.comwikipedia.org The resulting mixture is heated, typically at 100 °C, and then subjected to evaporation, cooling, and crystallization to yield orange crystals of sodium this compound. google.comwikipedia.org

Direct Synthesis from Gold : More recent methods allow for the direct synthesis from gold powder. One such method involves treating gold powder with a halogen-containing oxidizing agent, such as sodium periodate (B1199274) (NaIO₄), in hydrochloric acid. google.com The product solution can then be concentrated by rotary evaporation to yield crystalline sodium this compound. google.com

Table 2: Synthesis Protocols for Sodium this compound

Method Reactants Key Conditions
Conventional Tetrachloroauric acid (H[AuCl₄]), Sodium Chloride (NaCl) or Sodium Carbonate (Na₂CO₃) Stirring at 100 °C, followed by evaporation and crystallization. google.comwikipedia.org
Direct Synthesis Gold powder (Au), Sodium periodate (NaIO₄), Hydrochloric Acid (HCl) Stirring until gold is consumed, followed by rotary evaporation. google.com

Potassium this compound (K[AuCl₄]) is a gold salt with applications in catalysis and electroplating. ontosight.aithermofisher.com

From Tetrachloroauric Acid : Similar to the sodium salt, potassium this compound can be produced by treating an aqueous solution of tetrachloroauric acid with potassium chloride (KCl) or potassium carbonate (K₂CO₃) at 100 °C. google.comgoogle.com The process is followed by evaporation, cooling, and crystallization to obtain the orange crystalline product. google.comgoogle.com

From Gold(III) Chloride : An alternative synthesis involves the reaction of gold(III) chloride with potassium chloride. ontosight.ai

Table 3: Synthesis Protocols for Potassium this compound

Method Reactants Key Conditions
From H[AuCl₄] Tetrachloroauric acid (H[AuCl₄]), Potassium Chloride (KCl) or Potassium Carbonate (K₂CO₃) Reaction at 100 °C, followed by evaporation and crystallization. google.comgoogle.com
From AuCl₃ Gold(III) Chloride (AuCl₃), Potassium Chloride (KCl) Reaction between the two salts. ontosight.ai

Ammonium this compound ((NH₄)[AuCl₄]) is an orange-yellow crystalline compound. wikipedia.orgmatthey.com It is slightly soluble in water and ethanol (B145695) and can form hydrates. wikipedia.orgsigmaaldrich.com

From Gold(III) Chloride : The compound can be synthesized by reacting a saturated solution of gold(III) chloride with ammonium chloride in a hydrochloric acid medium. wikipedia.org

Table 4: Synthesis Protocol for Ammonium this compound

Method Reactants Key Conditions
Salt Metathesis Gold(III) Chloride (AuCl₃), Ammonium Chloride (NH₄Cl) Reaction in a saturated solution within hydrochloric acid. wikipedia.org

Synthesis of Organometallic this compound Complexes

The this compound anion is an effective stabilizer for certain organometallic cations, enabling the synthesis of stable complex salts. researchgate.net

Diazonium this compound(III) complexes are valuable as precursors for surface grafting applications. mdpi.comresearchgate.net Their synthesis demonstrates the utility of tetrachloroauric acid in organometallic chemistry. researchgate.netmdpi.com

The general synthesis involves a two-step process:

Protonation : An aniline (B41778) derivative (e.g., CN-4-C₆H₄NH₂, C₈F₁₇-4-C₆H₄NH₂, C₆H₁₃-4-C₆H₄NH₂) is protonated by tetrachloroauric acid trihydrate (H[AuCl₄]·3H₂O) in acetonitrile (B52724). researchgate.netmdpi.com This step forms an anilinium this compound(III) intermediate complex. mdpi.comresearchgate.net Using acetonitrile as the solvent is crucial; performing the protonation in water can lead to different products, such as aniline gold(III) trichloride. mdpi.com

Oxidation : The anilinium intermediate is then oxidized using a one-electron oxidant, such as nitrosonium hexafluorophosphate (B91526) ([NO]PF₆). researchgate.netmdpi.com This oxidation step converts the anilinium group to a diazonium group, yielding the final diazonium this compound(III) complex, for example, [CN-4-C₆H₄N≡N]AuCl₄, in high yield. mdpi.com

The resulting diazonium this compound(III) compounds are soluble in several organic solvents and are stable at room temperature in the solid state. mdpi.com

Table 5: General Synthesis of Diazonium this compound(III) Complexes

Step Reactants Solvent Product/Intermediate
1. Protonation Substituted Aniline, Tetrachloroauric Acid Trihydrate Acetonitrile Anilinium this compound(III) Complex researchgate.netmdpi.com
2. Oxidation Anilinium this compound(III) Complex, Nitrosonium Salt (e.g., [NO]PF₆) Acetonitrile Diazonium this compound(III) Complex researchgate.netmdpi.com

Ligand-Modified Gold(III) Complexes from this compound Precursors

The this compound anion, [AuCl₄]⁻, is a fundamental and versatile precursor in gold chemistry, primarily due to the lability of its chloride ligands. These ligands can be readily substituted by a diverse array of other molecules (ligands), enabling the synthesis of a vast range of gold(III) complexes with tailored electronic and steric properties. This process of ligand exchange is a cornerstone for developing new gold-based materials and catalysts.

Researchers have successfully synthesized numerous ligand-modified gold(III) complexes using this compound or its acidic form, tetrachloroauric acid (HAuCl₄), as the starting material. The substitution reactions can introduce ligands such as N-heterocyclic carbenes (NHCs), pincer-type ligands, and various organic molecules, leading to novel compounds with unique reactivity and potential applications.

N-Heterocyclic Carbene (NHC) Complexes: NHCs are a significant class of ligands that form robust bonds with gold centers. The synthesis of gold(III)-NHC complexes often starts from this compound precursors. For instance, stable Au(III) complexes with four NHC groups, having the general form [Au(NHC)₄Cl₂]Cl, have been prepared in high yields by reacting potassium this compound (KAuCl₄) with imidazolium (B1220033) salts in the presence of a mild base. rsc.org A series of acridine-based gold(III)-NHC complexes were synthesized by reacting the appropriate imidazolium salt with a gold(III) precursor, [AuCl₃(tht)] (where tht is tetrahydrothiophene), which is itself derived from tetrachloroauric acid. mdpi.com The steric bulk of the NHC ligand can significantly influence the final product; very bulky NHCs may lead to the formation of an imidazolinium cation stabilized by a tetrakis(pentafluorophenyl)aurate(III) anion instead of direct coordination to the gold center. mdpi.com

Pincer Ligand Complexes: Pincer ligands are tridentate molecules that bind to a metal center in a pincer-like fashion, conferring high stability to the resulting complex. The synthesis of gold(III) pincer complexes often involves a transmetalation step. For example, the first six-membered gold(III) N^C^N pincer complex was synthesized by reacting a cyclometalated mercury complex with sodium this compound (Na[AuCl₄]). rsc.orgresearchgate.net This method has also been used to create emissive gold(III) complexes where a chloro-gold(III) pincer complex, formed via transmetalation from a mercury intermediate with this compound(III), is further reacted to add a phenylacetylide ligand. rsc.org However, due to the high toxicity of mercury reagents, alternative, mercury-free synthetic routes are actively being developed. d-nb.info

Other Ligand Exchange Reactions: this compound's reactivity extends to a variety of other ligand types. Diazonium this compound(III) complexes can be synthesized by the protonation of anilines with tetrachloroauric acid, followed by oxidation. researchgate.netmdpi.com A tin-free method for creating 2,2'-biphenyl gold(III) complexes uses a dibenzosilol to transfer the biphenyl (B1667301) group to a gold precursor, Na[AuCl₄], avoiding the use of toxic organotin reagents. chemistryviews.org The resulting complex, which contains a dimethyl sulfide (B99878) ligand, can then serve as a precursor for introducing various carbene ligands. chemistryviews.org

The table below summarizes examples of ligand-modified gold(III) complexes derived from this compound precursors.

PrecursorModifying Ligand/ReagentResulting Complex TypeKey Finding
KAuCl₄Bis- and tetrakis(imidazolium) saltsFour-coordinate Au(III)-NHC complexes rsc.orgStable Au(III) complexes with four NHC ligands can be synthesized directly. rsc.org
Na[AuCl₄]Cyclomercurated 1,3-bis(pyridin-2-ylmethyl)benzeneSix-membered N^C^N gold(III) pincer complex rsc.orgresearchgate.netThe first six-membered gold(III) N^C^N pincer complex was obtained via transmetalation. rsc.orgresearchgate.net
HAuCl₄·3H₂OAnilines (e.g., CN-4-C₆H₄NH₂) and [NO]PF₆Diazonium this compound(III) complexes researchgate.netmdpi.comStable diazonium this compound(III) salts can be isolated for applications like surface grafting. researchgate.netmdpi.com
Na[AuCl₄]Dibenzosilol and silver fluoride2,2'-Biphenyl gold(III) complexes chemistryviews.orgA tin-free, less toxic method for synthesizing biphenyl gold(III) complexes was developed. chemistryviews.org
This compound(III)Cyclomercurated 2,6-diphenylpyridinesChloro-gold(III) pincer complex rsc.orgForms a precursor for creating highly phosphorescent gold(III) acetylide derivatives. rsc.org

Green Chemistry Approaches to this compound Synthesis and Transformation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis and, more notably, the transformation of this compound, particularly for the production of gold nanoparticles (AuNPs). nih.gov Green synthesis routes aim to be environmentally friendly, cost-effective, and sustainable by using non-toxic reagents, renewable materials, and mild reaction conditions. nih.govchalcogen.ro The most common green approach involves the reduction of aqueous this compound(III) ions (from HAuCl₄ or its salts) to zerovalent gold (Au⁰) using biological extracts or benign chemical reagents. nih.govmdpi.com

Plant Extract-Mediated Synthesis: A widely explored green method is the use of plant extracts to synthesize AuNPs from this compound. nih.govfrontiersin.org Phytochemicals present in these extracts—such as polyphenols, flavonoids, alkaloids, and proteins—act as both reducing agents and capping/stabilizing agents, preventing the nanoparticles from aggregating. nih.govfrontiersin.orgnanochemres.org This one-step process is often carried out in an aqueous medium at room temperature, eliminating the need for toxic organic solvents and harsh reducing agents. nanochemres.orgrsc.org

Numerous plant extracts have been successfully used, including those from Dayak onion (Eleuthrine bulbosa), banana fruit waste, chickpea leaves (Cicer arietinum), and Mentha piperita. chalcogen.rorsc.orgatlantis-press.comnih.gov The size and shape of the resulting AuNPs can be influenced by factors such as the plant extract concentration, the this compound concentration, pH, and reaction time. frontiersin.orgatlantis-press.com For example, using Dayak onion extract, spherical AuNPs with an average diameter of about 14 nm were synthesized by mixing the extract with a hydrogen this compound solution. atlantis-press.comatlantis-press.com Similarly, banana fruit waste extract has been shown to be an effective reducing and capping agent for producing AuNPs smaller than 20 nm. rsc.org

Microorganism and Biomolecule-Based Synthesis: Beyond whole plant extracts, specific biomolecules and microorganisms are also employed in green transformations of this compound. Microorganisms like yeast can reduce this compound ions to form stable and biocompatible gold nanocatalysts. researchgate.net Macrocyclic molecules such as cucurbit nih.govuril and cyclodextrins have been shown to reduce potassium or hydrogen this compound to form AuNPs at room temperature in aqueous solutions. mdpi.comchemistryviews.orgresearchgate.net In the case of cucurbit nih.govuril, the macrocycle surprisingly functions as both the reducing agent and a protective capping agent. chemistryviews.orgnih.gov Amino acids, such as L-tryptophan, can also reduce this compound ions to form gold colloids under mild heating conditions. nih.gov These methods align with green chemistry principles by utilizing biocompatible and renewable materials. mdpi.com

The table below highlights several green chemistry approaches for the transformation of this compound.

PrecursorGreen ReagentProductGreen Chemistry Principle
HAuCl₄Dayak onion (Eleuthrine bulbosa) extractGold Nanoparticles (AuNPs) atlantis-press.comatlantis-press.comUse of renewable plant-based feedstock, benign aqueous solvent. atlantis-press.com
HAuCl₄·3H₂OBanana fruit waste extractGold Nanoparticles (AuNPs) rsc.orgValorization of waste, use of renewable feedstock, one-step synthesis. rsc.org
KAuCl₄Cucurbit nih.govurilGold Nanoparticles (AuNPs) chemistryviews.orgnih.govReaction at room temperature without conventional reducing agents or external energy. chemistryviews.orgnih.gov
HAuCl₄CyclodextrinsGold Nanoparticles (AuNPs) mdpi.comresearchgate.netUse of a renewable reagent derived from starch, reaction at room temperature. mdpi.comresearchgate.net
HAuCl₄Chickpea (Cicer arietinum) leaf extractGold Nanoparticles (AuNPs) chalcogen.roUse of a non-toxic, environmentally friendly plant extract as both reducing and capping agent. chalcogen.ro
This compound ionYeast extractGold Nanocatalyst researchgate.netUse of microorganisms for a biocompatible and safe synthesis process. researchgate.net

Coordination Chemistry and Redox Reactivity of Tetrachloroaurate Species

Ligand Exchange Reactions and Complexation Equilibria of Tetrachloroaurate(III)

This compound(III) readily participates in ligand exchange reactions, where chloride ligands can be substituted by other nucleophiles. This process is fundamental to the formation of new gold(III) complexes. For instance, the complexation of this compound(III) with various ligands, such as pyridoxal (B1214274) 5′-phosphate-derived hydrazones, proceeds via ligand substitution, leading to the formation of stable complexes like AuL, AuHL, and AuH₂L under specific conditions. mdpi.comnih.gov The kinetics of these substitution reactions can follow modified two-term rate laws, characteristic of square planar complexes. researchgate.net

The chloride ligands in [AuCl₄]⁻ can also be substituted by hydroxide (B78521) (OH⁻) ions, particularly as the reaction medium shifts from acidic to alkaline. mdpi.comnih.govresearchgate.net This hydrolysis is a significant aspect of its complexation equilibria in aqueous solutions. Gold(III) tends to form very stable complexes with chelating compounds, such as ethylenediamine (B42938) and diethylenetriamine. researchgate.netresearchgate.net

The equilibrium hydrolysis of this compound(III) in acidic media has been extensively investigated, and the equilibrium constants for successive protolytic reactions have been determined. acs.orgcapes.gov.br For example, gold(III) in an aqueous chloride medium can exist as various chlorohydroxy complexes with the general formula [AuCl₄₋ᵢ(OH)ᵢ]⁻, where i ranges from 0 to 4. mdpi.com The relative proportions of these species are dependent on both chloride concentration and pH. mdpi.com

Table 1: Equilibrium Constants for Stepwise Hydrolysis of [AuCl₄]⁻ (I = 1 mol/L NaCl, 25°C) researchgate.net

Reactionlogβ (Equilibrium Constant)
AuCl₄⁻ + OH⁻ ⇌ AuCl₃(OH)⁻ + Cl⁻7.87
AuCl₄⁻ + 2OH⁻ ⇌ AuCl₂(OH)₂⁻ + 2Cl⁻14.79
AuCl₄⁻ + 3OH⁻ ⇌ AuCl(OH)₃⁻ + 3Cl⁻20.92
AuCl₄⁻ + 4OH⁻ ⇌ Au(OH)₄⁻ + 4Cl⁻25.98

Ligand exchange reactions are also crucial in the post-synthetic modification of gold nanoclusters, where the ligand shell composition can be engineered to tune optical and electronic properties. rsc.orgrsc.org

Electron Transfer Mechanisms in this compound(III) Redox Processes

This compound(III) is a strong oxidizing agent, and its reduction involves electron transfer mechanisms that can be complex, often proceeding through multiple steps. researchgate.net The nature of the reducing agent and experimental conditions significantly influence the reaction pathway. researchgate.net

Reduction by Inorganic Reducing Agents (e.g., Sulfite (B76179), Hydrazine (B178648), Hydroxylamine)

The reduction of this compound(III) by inorganic reducing agents typically involves electron transfer, often proceeding through a one-electron or two-electron pathway.

Sulfite: The reduction of [AuCl₄]⁻ by sulfite (S(IV)) has been studied, and the mechanism can involve parallel solvolytic pathways where the acid hydrolysis of the gold(III) complex is rate-determining. acs.org Intermediate formation of sulfite radicals and dithionate (B1226804) as a reaction product has been largely ruled out in some studies. acs.org

Hydrazine: The redox reaction between [AuCl₄]⁻ and hydrazine (N₂H₅⁺) in aqueous solution is complex, involving at least two consecutive steps, with the initial formation of gold(I) species, which are then further reduced to metallic gold. researchgate.net The reaction rate is influenced by pH, ionic strength, temperature, and chloride concentration. researchgate.net The mechanism is often suggested to be a one-electron inner-sphere reaction. researchgate.net

Kinetic Parameters for [AuCl₄]⁻ Reduction by Hydrazine (at 20°C) researchgate.net

Second-order rate constants for parallel bimolecular reactions: 2.948 M⁻¹·s⁻¹ and 0.191 M⁻¹·s⁻¹

Activation enthalpy (ΔH‡) for the first step: 29.18 kJ·mol⁻¹ researchgate.net

Activation entropy (ΔS‡) for the first step: -13.95 J·mol⁻¹·K researchgate.net

Activation enthalpy (ΔH‡) for the second step: 40.75 kJ·mol⁻¹ researchgate.net

Activation entropy (ΔS‡) for the second step: -31.06 J·mol⁻¹·K researchgate.net

Hydroxylamine (B1172632): The oxidation of hydroxylamine (H₂NOH) by [AuCl₄]⁻ is first-order with respect to both [NH₃OH⁺] and [AuCl₄⁻]. researchgate.net The reaction rate increases with increasing chloride concentration and decreases with increasing proton concentration. researchgate.net The stoichiometry ratio Δ[NH₃OH⁺]/Δ[AuCl₄⁻] is approximately 1. researchgate.net In some cases, iodide can catalyze the reduction of this compound(III) by hydroxylamine, indicating a complex interplay of reactants and catalysts. mdpi.comresearchgate.netum.es

Bioreduction Pathways of this compound(III) Ions

Bioreduction of this compound(III) ions is a significant pathway for the synthesis of gold nanoparticles (Au NPs) using biological systems. nih.govias.ac.innih.govnih.govresearchgate.net This process often involves the electron transfer from biomolecules, such as proteins, amino acids, and other secondary metabolites, to the gold(III) ions. nih.govias.ac.innih.gov

Proteins and Amino Acids: Albumins, for instance, can reduce Au(III) to Au(0), leading to the formation of various gold nanostructures (spherical, multibranched, polyhedral, and nanoplates). frontiersin.org The pH of the medium plays a crucial role, influencing both the structure and reducing capacity of the biomolecule and the speciation of aqueous HAuCl₄. frontiersin.org Amines, including amino acids like L-glycine and tryptophan, can reduce aurate ions through electron transfer, resulting in Au(0) atoms and subsequent nanoparticle nucleation and growth. nih.gov The oxidation potential of the amines relative to the reduction potential of [AuCl₄]⁻ is critical for their efficacy as reducing agents. nih.gov

Thiolates: Thiolate derivatives, including those from amino acids, can spontaneously interact with this compound(III) ions, acting as both reducing and stabilizing agents. nih.govnih.gov This interaction often leads to the formation of Au(I)-containing periodic polymer structures as intermediates, such as –(Au(I)-SR)n– polymers, before further reduction to Au(0) nanoparticles or nanoclusters. nih.govnih.govmdpi.comacs.org

Plant Extracts and Microorganisms: Plant extracts (e.g., geranium leaves, lemongrass) and endophytic fungi (e.g., Colletotrichum sp.) are known to bioreduce chloroaurate ions, forming stable gold nanoparticles of varying sizes and shapes. ias.ac.innih.gov The reducing and capping agents in these biological systems can be terpenoids, polypeptides, or enzymes. ias.ac.in The morphology of the resulting nanoparticles can differ significantly depending on the biological source (e.g., spherical from fungi, rods, flat sheets, and triangles from leaves). ias.ac.innih.gov

Hydrolytic Stability and Speciation of this compound in Aqueous Media

The hydrolytic stability and speciation of this compound(III) in aqueous solutions are highly dependent on pH and chloride concentration. acs.orgmdpi.comfrontiersin.orgresearchgate.netresearchgate.net In aqueous media containing chloride, gold(III) exists in the form of various chlorohydroxy complexes, [AuCl₄₋ᵢ(OH)ᵢ]⁻ (where i = 0–4). mdpi.com

At low pH (e.g., pH ≤ 4), [AuCl₄]⁻ is the predominant species and is the most favorable gold species for reduction due to its higher reduction potential. frontiersin.orgresearchgate.net As the pH increases, progressive hydrolysis occurs, leading to the formation of other chlorohydroxy species. frontiersin.orgresearchgate.net

Table 2: Speciation of Aqueous HAuCl₄ at Various pH Values and Corresponding Reduction Potentials frontiersin.orgresearchgate.net

pH RangePredominant SpeciesReduction Potential (V) (vs. SHE)
pH ≤ 4[AuCl₄]⁻1.00
6 < pH < 8[AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻, [AuCl(OH)₃]⁻0.53 - 0.66 (pH 2.91-8.01)
pH > 8[Au(OH)₄]⁻0.70

The hydrolysis reactions of [AuCl₄]⁻ and their corresponding equilibrium constants have been reported, demonstrating the shift in speciation with changing conditions. mdpi.comresearchgate.net For instance, the ratio of [AuCl₄⁻]/[AuCl₃(OH)⁻] is approximately 10⁴·¹³. mdpi.com The presence of OH⁻ ions can substitute chlorides, especially as the solution becomes alkaline. mdpi.comnih.govresearchgate.net The hydrolytic stability impacts the reactivity of gold(III) species, with [Au(OH)₄]⁻ generally being the least reactive oxidant species. frontiersin.orgresearchgate.net

Formation of Intermediate Gold(I) Species in this compound Reduction

The reduction of this compound(III) often involves the formation of intermediate gold(I) species before the ultimate reduction to metallic gold (Au(0)). researchgate.netnih.govacs.org This two-step reduction process (Au(III) → Au(I) → Au(0)) is observed in various reduction reactions, including those with inorganic reducing agents and bioligands.

For example, in the reduction of [AuCl₄]⁻ by hydrazine, the reaction is complex and consists of at least two consecutive steps, with gold(I) formation as an intermediate. researchgate.net Similarly, in the interaction of this compound(III) ions with thiolate ligands, the initial step often involves the partial reduction of Au(III) to Au(I), leading to the formation of periodic –(Au(I)-SR)n– polymer structures. nih.govnih.govmdpi.comacs.org These Au(I)-thiolate complexes are widely recognized as precursors to gold nanoparticle formation. acs.org The complete reduction to Au(0) then occurs in a subsequent step, sometimes requiring additional reducing agents like borohydride (B1222165) salts. nih.gov

The formation of Au(I) intermediates has also been observed in electrochemical experiments involving this compound(III) in the presence of certain ligands, where two reduction events corresponding to Au(III) and Au(I) species are evident. researchgate.net This highlights the stepwise nature of gold(III) reduction, where gold(I) serves as a crucial, albeit often transient, intermediate.

Catalytic Applications of Tetrachloroaurate and Gold Nanomaterials Derived Therefrom

Role of Tetrachloroaurate as a Precursor in Homogeneous Gold Catalysis

This compound salts, including sodium this compound(III) and tetrachloroauric acid, serve as crucial precursors in homogeneous gold catalysis. fishersci.ienih.govereztech.comfishersci.cafishersci.cafishersci.cafishersci.caepa.gov These gold(III) compounds function as mild Lewis acid catalysts, activating various substrates for subsequent reactions. nih.govwikipedia.org Their application has provided an effective alternative to more toxic mercury(II) salts in several organic transformations. nih.gov

A significant area of application for this compound in homogeneous catalysis involves reactions with alkynes. For instance, sodium this compound has been utilized to catalyze the hydration of terminal alkynes, leading to the formation of acetyl compounds. nih.govfishersci.cafishersci.ca Beyond hydration, gold(III) catalysts facilitate the alkylation of certain aromatic rings and the conversion of furans into phenols. nih.govfishersci.ca They also enable the amination of alkynes, demonstrating their versatility in introducing nitrogen functionalities. nih.govfishersci.caepa.gov Sodium this compound(III) dihydrate (NaAuCl₄·2H₂O) is notably recognized as an inexpensive gold catalyst widely employed in nucleophilic additions to multiple bonds, non-symmetrical etherification, and nucleophilic substitution reactions of propargylic alcohols. ontosight.aiereztech.comereztech.com

However, homogeneous gold(III) complexes can be susceptible to deactivation, often via reduction to metallic gold (Au⁰) under catalytic conditions, which necessitates careful control of reaction parameters. fishersci.ca Despite this, the strategic use of this compound precursors continues to be a cornerstone in the development of selective organic synthesis methodologies.

Gold Nanoparticle-Mediated Catalysis Originating from this compound Reduction

This compound compounds, such as tetrachloroauric acid (HAuCl₄) and potassium this compound(III) (KAuCl₄), are extensively employed as primary precursors for the synthesis of gold nanoparticles (AuNPs). fishersci.iewikipedia.orgfishersci.iewikipedia.orgereztech.comwikipedia.orgfishersci.cafishersci.caamericanelements.comfishersci.cafishersci.casigmaaldrich.comepa.govuni.lunih.govnih.gov The reduction of these gold(III) species yields nanoparticles with enhanced catalytic properties, primarily due to their high surface area and the presence of numerous active sites. wikipedia.org

Various reducing agents and methods can be employed to convert this compound into catalytically active AuNPs. Common reducing agents include sodium borohydride (B1222165), ascorbic acid, hydrogen peroxide, sodium citrate (B86180), tannic acid, and cyclodextrins. fishersci.iewikipedia.orgfishersci.caamericanelements.comfishersci.cafishersci.canih.govnih.govcenmed.com Techniques such as UV light irradiation, direct heating, and microwave irradiation are also effective in facilitating the reduction process. wikipedia.orgfishersci.cafishersci.canih.gov The choice of reduction method and the presence of stabilizing agents significantly influence the size distribution and dispersion of the resulting gold nanoparticles. For example, cyclodextrins can act as both reductants and stabilizers, affecting the final nanoparticle size and stability. fishersci.cafishersci.ca

Oxidative Reactions Catalyzed by Gold Nanomaterials

Gold nanomaterials derived from this compound reduction exhibit remarkable catalytic activity in various oxidative reactions. These include the oxidation of alcohols and the crucial carbon monoxide (CO) oxidation. fishersci.iewikipedia.orgnih.gov Gold nanoparticles have been shown to catalyze the oxidation of organic substrates such as sodium deoxycholate (NaDC). nih.gov They can also facilitate organosilane oxidation by water, highlighting their utility in diverse chemical processes. nih.gov The electronic properties of gold clusters and nanoparticles allow them to function as either electron donors or acceptors, depending on their chemical environment, which contributes to their catalytic versatility in oxidation processes. sigmaaldrich.com

Hydrogenation and Other Reduction Processes

Gold nanoparticles are effective catalysts for a range of hydrogenation and other reduction processes. A prominent example is the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a reaction often used as a model to demonstrate the catalytic efficiency of nanoparticles. wikipedia.orgamericanelements.comfishersci.caepa.govuni.lu This transformation can proceed rapidly, with high yields and excellent recyclability of the gold nanoparticle catalysts, even within minutes. epa.govuni.lu

Another significant application is the selective reduction of nitrobenzene (B124822). Gold nanoparticles can catalyze the reduction of nitrobenzene to N-phenylhydroxylamine in aqueous solutions or to azoxybenzene (B3421426) in ethanol (B145695), demonstrating solvent-dependent selectivity. nih.gov The use of hydrogen donors like dimethylamine (B145610) borane (B79455) (DMAB) has shown substantial enhancements in activity for these reductions in water, achieving high turnover frequencies (TOFs). nih.gov Gold nanoparticles also play a vital role in selective hydrogenation reactions critical for the production of fine chemicals and pharmaceuticals. fishersci.iewikipedia.org

Carbon Monoxide Oxidation Catalysis

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is one of the most extensively studied and industrially relevant catalytic applications of gold nanomaterials. Gold nanoparticles, particularly those with sizes below 5 nanometers, demonstrate exceptional catalytic activity for this reaction, even at remarkably low temperatures (e.g., as low as -45 °C or -13 °C). fishersci.iecenmed.comwikidata.orgnih.govepa.govnih.govsigmaaldrich.com

The catalytic efficiency of gold nanoparticles in CO oxidation is highly dependent on factors such as particle size, morphology, and the nature of the support material. Reducible metal oxide supports like titanium dioxide (TiO₂), iron(III) oxide (Fe₂O₃), and cerium(IV) oxide (CeO₂) are particularly effective, as they are believed to supply oxygen and stabilize active gold sites. wikidata.orgnih.govepa.govnih.gov For instance, gold nanoparticles supported on graphitized porous carbon or crystalline silicotitanate have shown complete CO conversion at very low temperatures. cenmed.comepa.gov

Research findings indicate that smaller gold nanoparticles (e.g., around 3.5 nm) exhibit enhanced catalytic activity due to a metal-to-nonmetal transition. nih.gov However, maintaining the stability of these very small particles is a challenge, as they are prone to sintering at elevated temperatures, which can lead to catalyst deactivation. nih.govnih.gov Despite this, the ability of gold nanoparticles to catalyze CO oxidation under mild conditions makes them highly attractive for applications in air quality control and emission reduction. fishersci.ie

Table 1: Examples of Gold Nanoparticle Catalytic Activity in CO Oxidation

Catalyst SystemGold Nanoparticle Size (nm)Temperature for 100% CO Conversion (°C)T₅₀ (°C)Reference
AuNPs on graphitized porous carbon support6-45N/A cenmed.com
Au(DP)/CST (Crystalline Silicotitanate)Extremely small clustersN/A-13 epa.gov
Au/TiO₂ (Conventional catalyst)4.1 ± 1.1N/A21 epa.gov

Catalytic Transformations in Organic Synthesis Utilizing this compound Salts

This compound salts, including tetrachloroauric acid and sodium this compound, have garnered significant interest in organic synthesis since the early 2000s as mild and efficient catalysts. ontosight.ainih.govereztech.comfishersci.cafishersci.cafishersci.caepa.govwikipedia.orgereztech.comsigmaaldrich.com Their catalytic activity stems from the Lewis acidity of the gold(III) center, enabling a variety of transformations under relatively mild conditions. nih.govwikipedia.org This has opened avenues for greener chemical processes, with some reactions being developed to be acid-free and solvent-free. epa.gov

Nucleophilic Additions and Substitutions

Gold(III) catalysts, particularly those derived from this compound, are highly effective in promoting nucleophilic addition and substitution reactions in organic synthesis.

Hydration and Hydroalkoxylation of Alkynes: One of the earliest and most notable applications is the hydration of alkynes. Sodium this compound effectively catalyzes the addition of water and methanol (B129727) to alkynes, typically leading to Markovnikov addition products. nih.govfishersci.cafishersci.caepa.gov This reaction provides a direct route to ketones or enol ethers from alkynes.

Cyanosilylation of Carbonyl Compounds: Gold(III) chloride, which readily forms this compound in the presence of chloride, has been demonstrated as a highly efficient catalyst for the cyanosilylation of ketones and aldehydes. wikipedia.org This reaction involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to carbonyl compounds, yielding cyanohydrin trimethylsilyl ethers. Studies have shown high yields, with ketones achieving up to 98% isolated yield and aldehydes reaching 100% conversion, often within short reaction times (e.g., 30 minutes) at room temperature with low catalyst loadings (e.g., 1 mol%). wikipedia.org Gold(III) chloride has been observed to outperform gold(I) chloride in this specific transformation. wikipedia.org

Table 2: Gold(III)-Catalyzed Cyanosilylation of Carbonyl Compounds

Substrate TypeCatalyst Loading (mol%)Temperature (°C)Reaction Time (min)Isolated Yield / ConversionReference
Ketones1Room Temperature30Up to 98% isolated yield wikipedia.org
Aldehydes1Room Temperature30100% conversion wikipedia.org

Nucleophilic Substitution of Propargylic Alcohols: Sodium this compound(III) dihydrate is specifically utilized for the nucleophilic substitution of propargylic alcohols, showcasing its utility in synthesizing diverse organic molecules. ontosight.aiereztech.comereztech.com

Other Transformations: this compound salts also catalyze other important transformations, including the alkylation of aromatic rings and amination reactions of alkynes. nih.govfishersci.ca Furthermore, gold(III) chloride has been implicated in cycloisomerization reactions, such as the conversion of alpha-aminoallenes to 3-pyrrolines, and tandem conjugate addition/annulation reactions involving 4-hydroxycoumarins with α,β-unsaturated ketones. sigmaaldrich.com It can also catalyze the direct amination of arenes with azodicarboxylates and the synthesis of 5-alkylidene-dihydrothiazoles through cascade reactions. sigmaaldrich.comguidechem.com

Oxidative Cyanation Reactions

This compound and gold nanomaterials play a crucial role in oxidative cyanation reactions, offering efficient pathways for the introduction of cyano groups into organic molecules. A notable advancement in this area involves gold-catalyzed C(sp2)-CN cross-coupling reactions. These transformations leverage a ligand-enabled Au(I)/Au(III) redox catalysis, utilizing acetone (B3395972) cyanohydrin as a nucleophilic cyanide source to convert aryl and alkenyl iodides into their corresponding nitriles. Experimental and computational studies have elucidated the critical function of cationic silver salts in activating the stable (P,N)-AuCN complex, facilitating the oxidative addition of aryl iodides and subsequently generating key aryl-Au(III) cyanide complexes. nih.gov

Furthermore, gold nanoparticles (AuNPs) have demonstrated utility in the oxidative α-C–H functionalization of tertiary amines. This process exhibits regiospecificity toward α-methylene C–H bonds, leading to cyanation and oxygenation products. In certain cyanation reactions, α-methyl-cyanated products can undergo transformation into thermodynamically stable α-methylene-cyanated products via azomethine ylides under the reaction conditions. This α-methylene selectivity is contingent on the formation of azomethine ylides from the cyanated amines. nih.gov While not directly catalytic cyanation, the electrochemical dissolution of citrate-capped gold nanoparticles in cyanide-containing solutions, forming water-soluble Au-CN complexes, underscores the intricate interaction between gold and cyanide in oxidative environments. researchgate.net

Synthesis of Heterocyclic Compounds

This compound and gold nanomaterials are highly effective catalysts for the synthesis of a diverse range of heterocyclic compounds, which are vital scaffolds in pharmaceuticals and other chemical industries.

A prominent application is the sodium this compound(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline (B1680401) derivatives. Both 1,5-benzodiazepine and quinoxaline derivatives are important heterocycles in pharmaceuticals. This method involves the reaction of o-phenylenediamine (B120857) with ketones to yield 1,5-benzodiazepines, and with α-bromo ketones to produce quinoxalines. The reactions proceed under mild conditions, typically in ethanol, and result in good to high yields. nih.govresearchgate.net The gold catalyst in these reactions is believed to act as a bifunctional catalyst, serving both as a Lewis acid to activate the carbonyl group and as an oxidative catalyst for the dehydrogenation of in situ generated dihydroquinoxalines with dioxygen. nih.gov

Table 1: Synthesis of Heterocyclic Compounds Catalyzed by Sodium this compound(III) Dihydrate

ReactantsProduct ClassCatalystConditionsYieldsCitation
o-phenylenediamine, Ketones1,5-BenzodiazepinesNaAuCl₄·2H₂OMild, EthanolGood yields nih.govresearchgate.net
o-phenylenediamine, α-bromo ketonesQuinoxalinesNaAuCl₄·2H₂OMild, EthanolHigh yields nih.govresearchgate.net
o-aminobenzyl-alcoholQuinolinesNaAuCl₄-Excellent chemistrydocs.com
(pyridin-2-yl)benzoselenophenes2(3)-Dichloroauryl-3(2)-(pyridin-2-yl)benzo[b]selenophenesSodium this compound-- researchgate.net

Beyond these specific examples, gold nanoparticles (AuNPs), often prepared from this compound precursors, have gained significant attention as promising and efficient catalysts in sustainable organic synthesis for various heterocycles. researchgate.netosi.lveurekaselect.comcitycollegekolkata.org Their applications extend to the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions, fused chromenopyridines, and benzimidazoles. researchgate.netcitycollegekolkata.org The use of gold nanomaterials in these syntheses offers advantages such as catalyst recycling, scalability, and simplified product purification, contributing to greener and more cost-effective synthetic alternatives. osi.lveurekaselect.com

Nanomaterial Synthesis and Advanced Functional Materials Development from Tetrachloroaurate Precursors

Controlled Synthesis of Gold Nanoparticles from Tetrachloroaurate Ions

The synthesis of gold nanoparticles (AuNPs) from this compound ions is a cornerstone of modern nanotechnology, enabling the production of materials with unique optical and electronic properties. The foundational principle of this synthesis is the reduction of Au(III) ions from a this compound salt, typically hydrogen this compound (HAuCl₄), in a solution. ate.is This process initiates the nucleation of gold atoms, which then grow into nanoparticles. ate.is The characteristics of the resulting AuNPs are highly dependent on a variety of factors that can be precisely controlled during synthesis.

Influence of Reducing Agents on Gold Nanoparticle Morphology and Size (e.g., Citrate (B86180), Borohydride (B1222165), Cyclodextrins)

The choice of reducing agent is a critical determinant of the final size and shape of the gold nanoparticles. Different reducing agents possess varying reduction potentials and can also act as stabilizing agents, influencing both the nucleation and growth phases of nanoparticle formation. pensoft.net

Sodium citrate is one of the most common reducing agents, particularly in the well-known Turkevich method. pensoft.net In this process, citrate ions reduce the this compound ions, and also adsorb onto the surface of the newly formed nanoparticles, providing electrostatic stabilization that prevents aggregation. ate.ispensoft.net The concentration of sodium citrate can be varied to control the particle size; for instance, using less sodium citrate can lead to the formation of larger particles. ate.is

Sodium borohydride (NaBH₄) is a much stronger reducing agent than citrate, leading to a rapid reduction of this compound and the formation of very small, seed nanoparticles, typically in the range of 2-4 nm. google.com These seeds can then be used in subsequent growth steps to produce larger nanoparticles with controlled morphologies. dtic.mil The process involves the addition of NaBH₄ to a solution of hydrogen this compound, resulting in a stable colloid. google.comgoogle.com

Cyclodextrins (α, β, and γ) have been employed as both reducing and capping agents in the synthesis of AuNPs from this compound. scielo.brscielo.br The reducing ability of cyclodextrins varies, with γ-cyclodextrin being the most potent. scielo.br The type and concentration of the cyclodextrin (B1172386) influence the final particle size. For example, the addition of cyclodextrins at high concentrations to a citrate reduction reaction can lead to a decrease in nanoparticle diameter. google.comgoogle.com A key advantage of using cyclodextrins is that the resulting nanoparticles are inherently functionalized. scielo.brscielo.br

Table 1: Influence of Reducing Agents on Gold Nanoparticle Synthesis from this compound

Reducing Agent Typical Particle Size Key Features
Sodium Citrate 10–150 nm Acts as both reducing and stabilizing agent; size controlled by citrate-to-gold ratio. ate.ispensoft.net
Sodium Borohydride 1–5 nm Strong reducing agent, produces small seed nanoparticles. google.comnih.gov
Cyclodextrins 4–15 nm Act as both reducing and capping agents; particle size depends on the type and concentration of cyclodextrin. google.comscielo.br

Role of Bioligands (Amino Acids, Thiolates) in Directed Nanoparticle Formation

Bioligands, such as amino acids and thiolates, play a significant role in the synthesis of gold nanomaterials from this compound ions, often acting as both reducing and directing agents. nih.govresearchgate.net Their functional groups, primarily amines and thiols, can interact with the gold precursor to guide the formation of nanoparticles with specific characteristics. nih.govresearchgate.netnih.gov

Amino acids have been extensively studied for their ability to reduce this compound and stabilize the resulting gold nanoparticles. researchgate.net The reducing capability varies among different amino acids. nih.gov For instance, L-aspartic acid has been used to produce spherical, monodisperse AuNPs. nih.gov The reaction conditions, including pH, temperature, and the molar ratio of this compound to the amino acid, are crucial in determining the final product. nih.govresearchgate.net For example, using a low molar ratio of L-tryptophan to this compound at a mild temperature can produce stable, monodisperse AuNPs. nih.gov

Thiolates , organic compounds containing a sulfur-hydrogen group, have a strong affinity for gold surfaces and are instrumental in creating stable, functionalized nanoparticles. researchgate.net The thiol group can reduce Au(III) to Au(I), leading to the formation of Au(I)-thiolate intermediates. mdpi.com These intermediates can then be further reduced to form gold nanoparticles or can self-assemble into coordination polymers. nih.govmdpi.com The use of thiol-containing bioligands like cysteine often favors the formation of these Au(I)-thiolate structures. nih.gov

The interaction between this compound and these bioligands can lead to a variety of nanostructures, including plasmonic gold nanoparticles, fluorescent gold nanoclusters, and self-assembled thiolated coordination polymers. nih.govresearchgate.netmdpi.com The specific outcome is highly dependent on the experimental parameters.

Effects of pH, Temperature, and Precursor Ratios on Nanoparticle Characteristics

The physicochemical properties of gold nanoparticles, such as size, shape, and stability, are highly sensitive to the conditions of the synthesis environment. Key parameters including pH, temperature, and the molar ratio of precursors play a pivotal role in directing the nucleation and growth processes. nih.govresearchgate.net

pH: The pH of the reaction medium significantly influences the reduction of this compound ions and the stability of the resulting nanoparticles. nih.gov In citrate-based reductions, a higher pH (above 5) generally leads to the formation of more monodisperse AuNPs. nih.gov The pH affects the chemical form of the gold precursor and the reducing agent; for instance, at higher pH, this compound can form hydroxylated species which have different reactivities. acs.org An alkaline pH is often advantageous, as it can enhance the reducing capability of certain agents like amino acids and plant extracts. pensoft.netnih.gov

Temperature: Temperature is another critical factor that affects the kinetics of the reaction. Higher temperatures typically lead to a faster reaction rate and can result in the formation of more monodisperse nanoparticles. nih.govmdpi.com For example, in the Turkevich synthesis, the reaction is typically carried out at boiling temperatures. core.ac.uk Conversely, lower temperatures can lead to a slower reaction and potentially more polydisperse particles. nih.gov However, by carefully controlling other parameters, stable nanoparticles can also be synthesized at room temperature. core.ac.uk

Precursor Ratios: The molar ratio between the this compound precursor and the reducing/stabilizing agent is a key determinant of nanoparticle size. nih.govnih.gov In the Turkevich method, adjusting the ratio of trisodium (B8492382) citrate to tetrachloroauric acid allows for the tuning of nanoparticle size. nih.gov Similarly, when using bioligands like amino acids, the ratio of the precursor to the ligand greatly influences the optical properties and size of the formed colloids. nih.gov For instance, a low molar ratio of tryptophan to this compound has been shown to produce stable, monodisperse nanoparticles. nih.gov

Table 2: Effects of Synthesis Parameters on Gold Nanoparticle Characteristics

Parameter Effect on Nanoparticle Characteristics
pH Influences the reduction potential of reagents and the stability of nanoparticles. Higher pH often leads to more monodisperse particles. nih.govacs.org
Temperature Affects the reaction kinetics. Higher temperatures generally result in faster synthesis and more uniform nanoparticles. nih.govmdpi.com
Precursor Ratios The molar ratio of reducing/stabilizing agent to this compound is a primary factor in controlling the final particle size. nih.govnih.gov

Fabrication of Gold Nanoclusters and Thiolated Gold Coordination Polymers

Beyond the synthesis of plasmonic gold nanoparticles, this compound precursors are also instrumental in the fabrication of smaller, fluorescent gold nanoclusters (AuNCs) and extended thiolated gold coordination polymers. nih.govmdpi.com The formation of these distinct nanostructures is governed by the specific reaction conditions and the nature of the interacting ligands, particularly thiolates. nih.govmdpi.com

Gold Nanoclusters (AuNCs) are composed of a small number of gold atoms and exhibit molecule-like properties, including strong fluorescence, which is in contrast to the surface plasmon resonance observed in larger nanoparticles. nih.gov The synthesis of AuNCs often involves the reduction of this compound in the presence of ligands that can effectively stabilize these ultrasmall structures. For example, femtosecond laser near-field reduction of hydrogen this compound in the presence of self-assembled silica (B1680970) nanospheres has been used to create three-dimensional gold nanocluster arrays. frontiersin.org

Thiolated Gold Coordination Polymers are formed through the self-assembly of gold(I) ions and thiol-containing ligands. nih.govmdpi.com In these structures, gold atoms are linked by thiol bridges, forming periodic chains with the general structure of -(Au(I)-SR)n-. nih.govmdpi.com The synthesis typically involves the reaction of this compound with a dithiol, such as 1,3-propanedithiol, via a hydrothermal method. researchgate.netoup.com The resulting coordination polymer can then be used as a template to create porous gold materials through subsequent reduction. researchgate.netoup.com The formation of these polymers is particularly favored when using thiol-containing bioligands like cysteine. nih.gov The structure and properties of these coordination polymers can be influenced by the specific thiol ligand used and the synthesis conditions. mdpi.com

Surface Functionalization of Gold Nanomaterials Derived from this compound

The utility of gold nanomaterials in various applications is greatly enhanced by the ability to modify their surfaces with specific functional groups. This surface functionalization allows for the tailoring of properties such as solubility, stability, and biological targeting. Gold nanomaterials derived from this compound are particularly amenable to surface modification due to the strong affinity of gold for various functional groups, most notably thiols. researchgate.net

Attachment of Bifunctional Organic Ligands

A powerful strategy for functionalizing gold nanoparticles involves the use of bifunctional organic ligands. rsc.org These molecules possess two distinct functional groups: one that anchors the ligand to the gold surface and another that imparts the desired chemical functionality to the nanoparticle. researchgate.netrsc.org

The most common anchoring group is a thiol (-SH), which forms a strong covalent bond with the gold surface. researchgate.netrsc.org The other end of the ligand can feature a variety of functional groups, such as carboxylic acids (-COOH), amines (-NH₂), or hydroxyls (-OH), which then terminate the surface of the nanoparticle. researchgate.net This approach allows for the creation of stable, functionalized gold nanoparticles in a single step by simultaneously reducing the this compound ions and attaching the bifunctional thiol molecules to the growing gold nuclei. rsc.org

An example of this is the use of hetero-bifunctional polyethylene (B3416737) glycol (PEG) ligands, which can have a thiol group at one end to attach to the gold nanoparticle and a fluorescent dye or other bioactive molecule at the other end. nih.gov This type of functionalization is crucial for applications in bioimaging and drug delivery, as it allows the nanoparticles to be tracked within cells and targeted to specific tissues. nih.govdovepress.com The stability and efficacy of these functionalized nanoparticles can be influenced by factors such as the length of the ligand and the size of the gold core. nih.gov

Cyclodextrin Capping and Stabilization Mechanisms

Cyclodextrins (CDs) serve as effective capping and stabilizing agents in the synthesis of gold nanoparticles (AuNPs) from this compound precursors. researchgate.netscielo.br These cyclic oligosaccharides possess a distinctive truncated cone shape with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate molecules and stabilize the surfaces of nanoparticles. researchgate.netscielo.br The stabilization of AuNPs by cyclodextrins is achieved through a combination of steric hindrance and electrostatic repulsion. The large size of the cyclodextrin molecules adsorbed on the nanoparticle surface creates a physical barrier that prevents aggregation. researchgate.net

The interaction between cyclodextrins and the this compound anion ([AuCl₄]⁻) is fundamental to the synthesis process. The [AuCl₄]⁻ anion can form inclusion complexes within the hydrophobic cavity of the cyclodextrin. scielo.br This encapsulation influences the reduction kinetics and the subsequent growth of the nanoparticles. For example, the formation of a 1:2 inclusion complex between β-cyclodextrin and the [AuCl₄]⁻ anion has been identified as a critical step. scielo.br

Different types of cyclodextrins, such as α-CD, β-CD, and γ-CD, show varying effectiveness in stabilizing gold nanoparticles, which is linked to the different sizes of their hydrophobic cavities. researchgate.net For instance, β-cyclodextrin has demonstrated notable efficacy as a stabilizing agent. researchgate.net The reduction of the this compound precursor in the presence of cyclodextrins can be initiated by various reducing agents, including sodium borohydride, or through methods like sonochemistry, where cyclodextrins themselves can act as reducing agents at elevated temperatures. researchgate.netacs.org

The reducing capability of cyclodextrins follows the order: β-cyclodextrin < α-cyclodextrin < γ-cyclodextrin. scielo.brscielo.br Consequently, γ-cyclodextrin is the most potent reductant and the only one capable of reducing this compound at room temperature. scielo.brscielo.br The size of the resulting nanoparticles is dependent on the type of cyclodextrin used, which is correlated with its reducing ability. scielo.brscielo.br

The resulting cyclodextrin-capped gold nanoparticles are often highly stable and suitable for applications in fields such as catalysis and biomedicine. researchgate.netscielo.br The cyclodextrin coating also offers a platform for further functionalization by introducing specific guest molecules into its cavity. scielo.br

Table 1: Comparison of Cyclodextrin Types in Gold Nanoparticle Synthesis

Cyclodextrin Type Relative Reducing Ability Efficacy as Stabilizing Agent Key Characteristics
α-Cyclodextrin Moderate Effective Can be used for one-step synthesis of functionalized AuNPs. researchgate.net
β-Cyclodextrin Low Notably Effective Forms a 1:2 inclusion complex with [AuCl₄]⁻. researchgate.netscielo.br
γ-Cyclodextrin High Effective Most active reductant; can reduce this compound at room temperature. scielo.brscielo.br

Deposition of Gold Thin Films and Coatings using this compound Precursors

This compound is a widely used precursor for depositing gold thin films and coatings via methods like atomic layer deposition (ALD) and electrochemical techniques. These films are integral to various technologies, including electronics and medical devices.

In electrochemical deposition, this compound solutions are key components of plating baths. The [AuCl₄]⁻ ions are reduced at a cathode to form a metallic gold film on a substrate. This process can be finely controlled by adjusting parameters such as the this compound concentration, applied potential or current, pH, and temperature. The addition of specific additives can modify the morphology, grain size, and texture of the deposited gold film.

Atomic layer deposition provides a means to create exceptionally uniform and conformal gold thin films with precise, atomic-scale thickness control. While various gold precursors are available for ALD, derivatives of this compound have been investigated. The ALD process consists of sequential, self-limiting surface reactions. A substrate is first exposed to the gold precursor, which chemisorbs onto the surface. Then, a co-reactant, typically a reducing agent, is introduced to reduce the adsorbed gold species to metallic gold. This cycle is repeated to build the film layer by layer.

The quality and properties of the resulting gold films, including their adhesion, conductivity, and optical characteristics, are highly dependent on the deposition parameters and the substrate material. The choice of this compound as a precursor is favored due to its stability and solubility in a range of solvents, making it adaptable to diverse deposition methods.

Kinetics and Mechanisms of Gold Nanoparticle Formation (e.g., Finke–Watzky Kinetics)

The formation of gold nanoparticles (AuNPs) from this compound precursors is a multi-step process involving the reduction of Au(III) to Au(0), followed by nucleation and growth. ingentaconnect.comnih.gov A thorough understanding of the kinetics and mechanisms is essential for controlling the size, shape, and properties of the final nanoparticles.

The Finke-Watzky two-step mechanism is a well-established model that describes the kinetics of nanoparticle formation. nih.gov This model divides the process into two distinct stages:

Slow, continuous nucleation: A → B (with rate constant k₁)

Fast, autocatalytic surface growth: A + B → 2B (with rate constant k₂)

In this model, 'A' represents the this compound precursor, and 'B' signifies the growing gold nanoparticles. The initial step involves the slow formation of small gold nuclei. The second, autocatalytic step describes the growth of these nuclei, where the surface of existing nanoparticles catalyzes the reduction of additional precursor ions. nih.gov

The kinetic profile of the reaction is often sigmoidal (S-shaped), which is a characteristic of the Finke-Watzky model. nih.gov The initial lag phase corresponds to the slow nucleation, followed by a rapid increase in the reaction rate during the autocatalytic growth phase, and finally, a plateau as the precursor is depleted. nih.gov

Several factors influence the kinetics of AuNP formation, including the choice of reducing agent, the presence of stabilizing agents, temperature, and pH. For example, strong reducing agents like sodium borohydride result in very fast reaction kinetics, making it difficult to distinguish between the nucleation and growth steps. acs.org Milder reducing agents, such as citrates or ascorbic acid, allow for a clearer temporal separation of these stages, enabling more precise control over the final particle size.

The presence of capping agents, such as cyclodextrins, not only stabilizes the nanoparticles but can also affect the reaction kinetics. researchgate.netscielo.br They can interact with the this compound precursor, influencing its reduction potential, and can also modulate the growth rate by controlling the access of precursor ions to the nanoparticle surface. researchgate.netscielo.br Studies have demonstrated that the formation of aggregate-free gold nanoparticles in a cyclodextrin-tetrachloroaurate system follows Finke-Watzky kinetics. nih.gov

Table 2: Key Parameters in Finke-Watzky Kinetics for AuNP Formation

Parameter Description Role in AuNP Formation
A Precursor (this compound) The source of gold atoms for nanoparticle formation.
B Gold Nanoparticles The product of the reaction, which also acts as a catalyst for further growth.
k₁ Nucleation Rate Constant Determines the rate of the initial formation of gold nuclei.
k₂ Growth Rate Constant Determines the rate of the autocatalytic growth of existing nanoparticles.

Advanced Analytical and Spectroscopic Investigations of Tetrachloroaurate Systems

X-ray Based Spectroscopic Techniques for Elemental and Chemical State Analysis

X-ray Diffraction (XRD) for Structural Elucidation of Crystalline Forms and Nanomaterials

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase purity, and crystallite size of materials containing tetrachloroaurate. It is widely applied to both crystalline this compound salts and gold nanoparticles synthesized from this compound precursors.

For crystalline forms, such as sodium this compound (NaAuCl₄), XRD patterns typically exhibit sharp and intense peaks, indicative of their highly ordered crystalline nature. mdpi.com In the context of nanomaterials, particularly gold nanoparticles derived from this compound ions, XRD analysis is crucial for confirming their metallic gold (Au⁰) phase and face-centered cubic (FCC) crystal structure. Characteristic diffraction peaks are observed at specific 2θ values, corresponding to the crystallographic planes of gold. For instance, AuNPs synthesized from sodium this compound often show distinct peaks at approximately 38.24°, 44.47°, 64.71°, and 77.79°, which are indexed to the (111), (200), (220), and (311) planes of FCC gold, respectively. mdpi.comdovepress.comresearchgate.netresearchgate.net

The average crystallite size of the synthesized nanoparticles can be quantitatively determined using the Scherrer equation from the broadening of these diffraction peaks. Research has reported average crystallite sizes ranging from approximately 7.14 nm to 7.4 nm for AuNPs derived from this compound precursors. mdpi.comresearchgate.net

Temperature-Dependent X-ray Powder Diffraction (TD-XRD) offers insights into the thermal stability and decomposition pathways of this compound complexes. For example, TD-XRD studies on diazonium this compound(III) complexes have revealed thermal decomposition patterns occurring at temperatures as low as 80 °C, supporting findings from thermal analysis techniques. mdpi.comresearchgate.net Furthermore, XRD patterns of adsorbent materials like Mg/Al Layered Double Hydroxides (LDH) show noticeable variations and slight shifts in peak positions (e.g., d₀₀₃, d₀₀₆, d₀₀₉) upon adsorption of AuCl₄⁻, indicating changes in interlayer spacing and structural interactions. imist.ma

Table 1: Characteristic XRD Peaks for Gold Nanoparticles Derived from this compound Precursors

2θ Angle (°)Crystallographic Plane (hkl)
38.24(111)
44.47(200)
64.71(220)
77.79(311)

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Surface Enhanced Raman Scattering (SERS), provide invaluable information regarding the molecular structure, bonding, and chemical environment of this compound and its interactions within various systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify functional groups and characterize the vibrational modes associated with this compound and its derivatives. In diazonium this compound(III) complexes, FT-IR spectra exhibit distinct diazonium stretching frequencies, which vary depending on the substituents. For instance, observed stretching frequencies include 2277 cm⁻¹ for cyano (CN) substituted complexes, 2305 cm⁻¹ for perfluorinated (C₈F₁₇) substituted complexes, and 2253 cm⁻¹ for hexyl (C₆H₁₃) substituted complexes. mdpi.comresearchgate.netresearchgate.net These characteristic frequencies are indicative of the diazonium group's presence and its electronic environment.

FT-IR is also instrumental in investigating the interactions between the this compound anion and other chemical species. For example, in the analysis of [Prmim]AuCl₄ complexes, shifts in the ring C-H stretch peaks to higher wavenumbers (approximately 6.3 cm⁻¹) were observed, suggesting a bonding interaction between the protons of the imidazolium (B1220033) cation and the Au metal center within the AuCl₄⁻ anion. rsc.org

Furthermore, FT-IR provides crucial evidence for bond formation during the reduction of this compound(III) ions with bioligands. In reactions involving cysteine, the disappearance of the S-H vibrational band and the concomitant observation of a band corresponding to C=O stretching vibrations indicate the formation of Au-S bonds in the resulting polymer structure, which are further stabilized by hydrogen bonds and electrostatic interactions due to the zwitterionic nature of cysteine. nih.gov FT-IR spectrophotometry is also utilized to characterize the conjugation of antibiotics, such as ceftriaxone (B1232239) sodium, with gold nanoparticles synthesized from sodium this compound(III). uobaghdad.edu.iq Studies on Mg/Al Layered Double Hydroxides (LDH) have shown that FT-IR spectra can detect specific absorption peaks related to O–H, O–N–O, N=O, Mg–O, and Al–O bonds, and changes in these peaks can indicate the adsorption of AuCl₄⁻. imist.ma

Surface Enhanced Raman Scattering (SERS) of Gold Nanoparticulate Films

Surface Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that leverages the strong electromagnetic fields generated near nanostructured noble metal surfaces, particularly gold, to dramatically enhance Raman signals of adsorbed molecules. This compound, typically in the form of hydrogen this compound (HAuCl₄) or sodium this compound (NaAuCl₄), is a widely used precursor for the fabrication of SERS-active gold nanoparticulate films. acs.orgacs.orgresearchgate.netmdpi.com

The SERS enhancement mechanism is generally attributed to two primary components: electromagnetic (EM) enhancement and chemical (CHEM) enhancement. acs.orgmdpi.comf1000research.com EM enhancement arises from the resonant excitation of surface plasmons in the metallic nanostructure, leading to significantly amplified local electromagnetic fields. acs.orgmdpi.comf1000research.com CHEM enhancement, on the other hand, is related to specific interactions and charge transfer processes between the metal surface and the chemisorbed molecules, altering the electronic polarizability of the adsorbate. acs.orgmdpi.comf1000research.com This synergistic effect can lead to signal enhancements of up to 10¹⁴ to 10¹⁵ times, enabling the detection of trace substances, even at the single-molecule level. mdpi.comf1000research.com

The size and morphology of the gold nanoparticles within the film play a critical role in the SERS enhancement factor. Research has demonstrated that the prepared Au NP films exhibit size-correlated SERS enhancement factors. For instance, a maximum enhancement factor of 6.6 × 10⁵ for thiophenol was observed with patterned Au NP films having an average particle size of 67 nm. This optimal enhancement is attributed to the plasmon resonance peak of the nanoparticle film being closest to the wavelength of the Raman excitation light. acs.orgacs.org

Beyond structural characterization, SERS can be utilized for monitoring the kinetics of chemical reactions in real-time due to its high signal enhancement capabilities and short acquisition times. researchgate.net Furthermore, the SERS signal can be modulated by intercalating anionic gold complexes, such as AuCl₄⁻, into the SERS substrates. This modulation fine-tunes the electronic structure of the metal-molecule interfaces, especially the charge transfer states, leading to a substantial enhancement of the SERS bands. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure, conformation, and dynamics of chemical compounds in solution or solid states. In the context of this compound systems, NMR, particularly ¹H NMR and ¹³C NMR, is frequently employed in mechanistic investigations and the characterization of organic complexes involving the this compound anion.

For example, in the synthesis and characterization of diazonium this compound(III) complexes, NMR spectroscopy provides detailed structural information. ¹H NMR data for complexes like [C₆H₁₃-4-C₆H₄N≡N]AuCl₄ show characteristic chemical shifts for phenyl protons, such as doublets at δ 7.75 and 8.60 ppm. mdpi.com Similarly, ¹³C NMR spectroscopy provides insights into the carbon framework of these complexes. For [CN-4-C₆H₄N≡N]AuCl₄, ¹³C NMR chemical shifts have been reported at δ 115.4 (C1), 120.3 (C2), 122.4 (C3), 133.24 (C4), and 134.3 (CN), confirming the molecular structure and connectivity. mdpi.com

While direct NMR studies of the AuCl₄⁻ anion itself are less common due to the quadrupolar nature of gold nuclei and the lack of readily observable NMR-active nuclei in the anion, its presence and influence on the surrounding organic moieties are effectively probed through ¹H and ¹³C NMR. These investigations are crucial for understanding reaction mechanisms, confirming the formation of desired products, and studying the interactions between the this compound anion and various ligands or counterions in complex chemical systems.

Thermal Analysis Techniques for Decomposition and Stability Studies (e.g., TGA, RGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Residual Gas Analysis (RGA), are indispensable for studying the thermal decomposition, stability, and composition of this compound compounds and materials derived from them.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to determine the hydration degree of chloroauric acid (HAuCl₄·nH₂O), a common precursor containing the this compound anion. TGA typically shows a characteristic mass loss between 100 °C and 150 °C, corresponding to the evaporation of water molecules. Studies have indicated hydration degrees ranging from approximately 3.2 to 4.1 water molecules per formula unit.

TGA provides detailed insights into the decomposition profiles of this compound complexes. For instance, diazonium this compound(III) complexes begin to decompose at around 100 °C, exhibiting an initial weight loss (e.g., 10% for nitrogen and chloride) followed by more abrupt weight loss until 150 °C, and further decomposition up to 400 °C. mdpi.comresearchgate.net The thermal stability of these complexes is influenced by their substituents; electron-withdrawing groups (e.g., C₈F₁₇, CN) confer higher stability compared to electron-donating groups (e.g., C₆H₁₃). mdpi.comresearchgate.netresearchgate.net TGA can also provide information on the organic ligand-to-gold ratios and the presence of contaminants in gold nanoparticles. akjournals.com Furthermore, it can confirm the close packing of peptides on the surface of gold nanoparticles. nih.gov

Residual Gas Analysis (RGA), often coupled with TGA (TGA-MS), identifies the volatile products released during thermal decomposition. For diazonium this compound(III) complexes, RGA has shown that molecular nitrogen is the primary gas residue, accompanied by various chlorinated hydrocarbons (e.g., CH₂Cl₂, CCl₄, CHCl₃, C₂HCl₃) and chlorobenzene. mdpi.comresearchgate.netresearchgate.net These analyses provide critical information about the decomposition mechanisms and the purity of the materials.

Table 2: Thermal Decomposition Characteristics of Diazonium this compound(III) Complexes

SubstituentInitial Decomposition Temperature (°C)Main Gas Residue (RGA)
C₆H₁₃~80Nitrogen, Chlorinated Hydrocarbons, Chlorobenzene mdpi.com
CN~100Nitrogen, Chlorinated Hydrocarbons, Chlorobenzene mdpi.com
C₈F₁₇~100Nitrogen, Chlorinated Hydrocarbons, Chlorobenzene mdpi.com

Dynamic Light Scattering (DLS) for Particle Size Distribution Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive and well-established technique used to determine the size distribution of particles in a liquid suspension. It is particularly valuable for characterizing gold nanoparticles synthesized using this compound precursors, as it provides insights into their hydrodynamic diameter and polydispersity. DLS can measure particles ranging in size from approximately 0.5 nm to 6 µm. nih.gov

This compound (AuCl₄⁻ or HAuCl₄) is a common starting material for the synthesis of gold nanoparticles (AuNPs) through various reduction methods. DLS is routinely employed to confirm the formation of stable and monodisperse AuNPs and to assess their average particle size. Reported average diameters for AuNPs synthesized from this compound vary depending on the synthesis method and reducing agents. For instance, AuNPs reduced by tryptophan (Trp) have been reported with an average DLS diameter of 8.8 ± 1.0 nm. nih.gov AuNPs prepared using sodium this compound can show average particle sizes around 3.3 ± 0.9 nm. mdpi.com In other systems, such as thymoquinone (B1682898) (TQ) complexed with beta-cyclodextrin, resulting nanoparticles had an average size of 445 ± 100 nm. researchgate.net Iron-gold alloy nanoparticles, also synthesized from hydrogen this compound, have shown average diameters of 2.8 ± 0.95 nm. dovepress.com

DLS is highly sensitive to small changes in particle size, making it an effective tool for monitoring particle aggregation or growth processes. This sensitivity is leveraged in applications such as the detection of trinitrotoluene (TNT), where p-ATP attached gold nanoparticles undergo aggregation upon binding to TNT, which is detectable as a change in particle size by DLS. nih.gov The technique also helps to elucidate the influence of experimental conditions, such as the molar ratio of the this compound precursor to bioligands, on the resulting size and optical properties of the formed gold colloids. nih.gov When combined with Electrophoretic Light Scattering (ELS), DLS can also provide information on the zeta potential of gold nanoparticles, which is indicative of their surface charge and colloidal stability, particularly when formed in the presence of buffers like MES and HEPES. oup.comresearchgate.net

Table 3: Representative Gold Nanoparticle Sizes from this compound Precursors (DLS)

Precursor/Reducing Agent SystemAverage Particle Size (DLS)Reference
AuCl₄⁻:Tryptophan8.8 ± 1.0 nm nih.gov
NaAuCl₄ (Turkevich method)3.3 ± 0.9 nm mdpi.com
This compound:Cyclodextrins14.9% Au¹⁺ on surface (size not specified, but cyclodextrin-covered PdNPs 5.1 ± 0.5 nm) researchgate.net
HAuCl₄:Iron sulfate (B86663) (Fe-Au alloy)2.8 ± 0.95 nm dovepress.com
This compound:HEPES (peptide-capped)~10 nm nih.gov

Biological and Bio Interfacial Studies Involving Tetrachloroaurate and Gold Derivatives

Molecular Interactions of Tetrachloroaurate(III) with Biomacromolecules

This compound(III) ions exhibit reactivity towards various functional groups present in biomacromolecules, leading to coordination complexes that can influence the structure and function of these biological entities.

This compound(III) has been shown to engage in reversible coordination with specific amino acid residues within proteins. A notable example is the interaction with thioether moieties, such as those found in methionine residues. Research has demonstrated that the this compound(III) polyatomic ion can bind to the methionine residue (specifically M113) of the protein α-hemolysin. nih.gov This binding occurs through a reversible Au(III)-thioether coordination mechanism. nih.gov Such interactions are foundational to understanding how gold compounds, in general, associate with sulfur-containing proteins, which is a key aspect in the design of gold-based therapeutic agents. mdpi.comnih.gov The spontaneous interaction of this compound(III) with amino acids containing thiol and thioether groups can also lead to the formation of gold nanoclusters or Au(I)-containing coordination polymers, depending on the reaction conditions. researchgate.net

The coordination of this compound(III) to channel proteins can directly impact their functionality. In the case of the bacterial toxin α-hemolysin, which forms a cylindrical pore in cell membranes, the binding of this compound(III) to a methionine residue within the pore generates distinct, albeit shallow, ionic binding events. nih.gov These events can be measured as blockades in the ionic current flowing through the nanopore, demonstrating a direct influence on the channel's transport properties. While specific studies on this compound(III) directly inhibiting aquaporins are less detailed, the principle of channel modulation through direct binding provides a framework for understanding potential interactions with other channel proteins. The interaction with α-hemolysin serves as a clear example of how this compound can modulate the function of a channel protein.

Engineered Nanopore Systems for Single Molecule Chemistry with this compound(III)

The unique interactions between this compound(III) and proteins have been harnessed to develop advanced analytical tools. By engineering biological nanopores, researchers have created systems capable of observing chemical reactions at the single-molecule level.

Engineered nanopores, such as a mutated form of Mycobacterium smegmatis porin A (MspA), have been designed to bind this compound(III). nih.gov Unlike the cylindrical α-hemolysin pore, MspA possesses a conical geometry which, when combined with the bound this compound(III), leads to significantly amplified blockage events in the ionic current. nih.gov This MspA-tetrachloroaurate(III) hybrid nanopore acts as a sensitive single-molecule sensor. The embedded Au(III) ion functions as an "atomic bridge" or "atomic adaptor," enabling the nanopore to discriminate between different biothiols based on their unique interaction signatures. nih.gov This technology provides a platform for single-molecule chemistry investigations and showcases the potential of hybrid biological nanopores for analytical applications. nih.gov Further studies have expanded on this, demonstrating that such engineered MspA nanopores can also distinguish between different gold compounds like dichloroaurate(I) and this compound(III) based on their geometry and size, offering deeper insights into gold-based coordination chemistry at the nanoscale. mdpi.comnih.gov

Featureα-hemolysin (Wild-Type)MspA (Engineered)
Pore Geometry CylindricalConical
This compound(III) Binding Site Methionine residue (M113)Mutated residue
Ionic Current Blockage Shallow events (~5–6 pA)Amplified events (up to ~55 pA)
Primary Application Observation of Au(III)-thioether coordinationSingle-molecule discrimination of biothiols

Bioreduction and Biosorption of this compound(III) in Environmental Contexts (e.g., Bacteriophages)

In various environmental settings, biological entities can interact with this compound(III), leading to its bioreduction and biosorption. This process is a cornerstone of "green" synthesis routes for gold nanoparticles. Bacteriophages, which are viruses that infect bacteria, have emerged as novel templates and reducing agents in this process.

Research has demonstrated that bacteriophages can be used to synthesize gold nanoparticles (AuNPs) from a this compound(III) solution. nih.govnih.gov For instance, M13 bacteriophages have been genetically engineered to display specific peptides on their coat proteins that effectively bind gold. mdpi.com These engineered phages can reduce Au(III) ions to elemental gold (Au(0)), leading to the formation of spherical AuNPs overnight at room temperature and neutral pH, without the need for harsh chemical reducing agents. mdpi.com The process is influenced by environmental conditions such as pH, temperature, and the initial concentration of the gold salt. nih.govnih.gov The phage acts as both a reducing agent and a stabilizing scaffold, controlling the size and shape of the resulting nanoparticles. nih.govresearchgate.net This bacteriophage-mediated synthesis represents an environmentally friendly approach to producing nanomaterials from this compound precursors. nih.govnih.gov

Interactions of Gold Nanoparticles (Synthesized from this compound) with Cellular Systems

Gold nanoparticles, frequently synthesized via the reduction of this compound, are at the forefront of biomedical research due to their unique physicochemical properties. scispace.comresearchgate.net Once formed, the primary interaction of these nanoparticles with living systems occurs at the cellular level. scispace.com The surface of AuNPs can be functionalized with various biomolecules, which dictates their interaction with cell membranes, uptake mechanisms, and intracellular fate. researchgate.net

Studies focus on understanding the cellular uptake, localization, and potential toxicity of these nanoparticles. scispace.com AuNPs derived from this compound are being explored for a multitude of in vivo applications, including as carriers for drug delivery, contrast agents for medical imaging, and agents for photothermal therapy. scispace.com The ability to control the size, shape, and surface chemistry of AuNPs during their synthesis from this compound is crucial for tailoring their interaction with cellular systems for specific diagnostic or therapeutic purposes. researchgate.netnih.gov

Environmental Applications and Gold Recovery Processes Involving Tetrachloroaurate

Sustainable Gold Recovery from Ores and Waste Streams

The pursuit of sustainable gold recovery is driven by the significant environmental and health risks associated with conventional methods, such as the use of mercury and cyanide. micro.org.auspringernature.com Tetrachloroaurate chemistry is at the forefront of developing safer and more environmentally benign processes for extracting gold from both primary ores and secondary sources like electronic waste (e-waste).

For over a century, cyanidation has been the dominant method for gold leaching, but its extreme toxicity poses serious environmental threats. cnfreereagent.comwikipedia.org This has spurred research into cyanide-free alternatives. One such method is the water chlorination process, which relies on the formation of the stable this compound ion to dissolve gold.

In this process, chlorine acts as a powerful oxidizing agent, converting elemental gold into gold(III) ions, which then combine with chloride ions in solution to form the water-soluble this compound complex (HAuCl₄). cnfreereagent.com The key chemical reaction is:

2Au + 3Cl₂ + 2HCl → 2HAuCl₄ cnfreereagent.com

This method offers a much faster gold leaching rate compared to cyanidation because the high activity of chlorine prevents the passivation issues that can occur on gold particle surfaces. cnfreereagent.com While other cyanide-free lixiviants like thiosulfate, thiourea, and bromine are also under investigation, the chlorination process leading to this compound formation remains a significant area of research due to its effectiveness. cnfreereagent.comsief.org.aubcs-sgai.org

Recent innovations have focused on making this chemistry even more sustainable. For instance, researchers have developed a process using trichloroisocyanuric acid, a compound widely used for water sanitation, which when activated by salt water, can effectively dissolve gold into the this compound form. micro.org.aumining.com This dissolved gold can then be selectively captured by specially designed polymers. micro.org.aumining.com

Once gold is solubilized as this compound, efficient recovery from the solution is crucial. Bioelectrochemical systems, particularly Microbial Fuel Cells (MFCs), have emerged as a promising technology for this purpose. MFCs utilize microorganisms to generate an electric current while treating wastewater. This process can be harnessed to reduce this compound ions back to elemental gold. researchgate.netresearchgate.net

In an MFC system, this compound in the catholyte acts as an electron acceptor. nih.gov Electrons generated by microbial metabolism in the anode travel to the cathode, where they reduce the [AuCl₄]⁻ ions, causing solid, elemental gold to deposit on the cathode's surface. researchgate.netnih.gov Studies have demonstrated exceptionally high recovery efficiencies, often exceeding 95% and in some cases approaching 99.89%. nih.govnih.gov

Research has shown that MFCs can achieve high power densities and efficient gold recovery simultaneously. For example, one study achieved a maximum power density of 6.58 W/m² while recovering 99.89% of gold from a solution with an initial concentration of 200 ppm Au(III). nih.gov Another study highlighted that a microbial electrochemical snorkel (MES) mode, where the system is short-circuited, resulted in 7% higher gold recovery and 5% higher gold removal compared to a standard MFC setup. researchgate.netnih.gov This process has been proven effective using inexpensive graphitized paper cathodes, enhancing its cost-effectiveness. nih.govx-mol.com

ParameterValueInitial Au(III) ConcentrationReference
Max. Power Density 6.58 W/m²2000 ppm nih.gov
Recovery Efficiency 99.89 ± 0.00%200 ppm nih.gov
Removal Efficiency 97.8% (in 12h)50 mg/L researchgate.net
Removal Efficiency 94.6% (in 12h)100 mg/L researchgate.net
Removal & Recovery ~95% (in 24h)Not Specified nih.gov
Cathodic Efficiency ~100%Not Specified nih.gov

Environmental Fate and Transport of this compound Species

The environmental fate and transport of a contaminant describe its movement and transformation in the environment. cdc.govepa.gov For this compound, these processes are dictated by its chemical properties and the surrounding environmental conditions. As a water-soluble anionic complex, [AuCl₄]⁻ is expected to be mobile in aqueous systems.

Its transport in groundwater and surface water is governed by advection (movement with the bulk flow of water) and dispersion. stanford.edu The interaction of the this compound ion with soil and sediment particles is a critical factor. The negatively charged nature of the complex suggests that its adsorption to negatively charged soil minerals (like clays (B1170129) and organic matter) would be limited, potentially leading to high mobility in the subsurface. However, interactions with positively charged iron and aluminum oxides in acidic soils could retard its movement.

The chemical stability of this compound is also crucial. It can be reduced to elemental gold by various natural reducing agents or through microbial activity, which would immobilize the gold. researchgate.net The persistence and transformation of the species depend on factors like pH, redox potential, and the presence of other ions and organic matter in the environment. www.csiro.au Understanding these fate and transport mechanisms is essential for assessing the potential for exposure and for designing effective remediation strategies in areas contaminated by gold processing solutions. itrcweb.org

Remediation Strategies for Gold-Contaminated Environments

Remediation of environments contaminated by gold mining activities often focuses on the chemicals used in processing, such as cyanide and heavy metals. acuityes.comnih.gov When this compound is the contaminant of concern, remediation strategies aim to either immobilize the gold or remove it from the soil and water.

Bioremediation: This approach uses microorganisms to detoxify or immobilize contaminants. Certain bacteria can facilitate the reduction of soluble Au(III) complexes like this compound to insoluble, non-toxic elemental gold (Au(0)). nih.gov This process, known as bioaccumulation or biomineralization, effectively removes the gold from the aqueous phase. researchgate.netnih.gov

Phytoremediation: This strategy involves using plants to remove, contain, or render contaminants harmless. mdpi.com While research is more extensive for other heavy metals like arsenic, specific plants could potentially be used to phytoextract gold by taking up the soluble this compound complex through their roots and accumulating it in their biomass. mdpi.com

Physicochemical Methods: These strategies include techniques like adsorption, ion exchange, and chemical precipitation. mdpi.com

Adsorption: Activated carbon, a common material in gold recovery, can be used to adsorb this compound from contaminated water.

Ion Exchange: Anion exchange resins can selectively remove [AuCl₄]⁻ from solution.

Chemical Reduction: Introducing a chemical reducing agent can convert the soluble this compound to solid elemental gold, which can then be physically separated from the water or soil.

These strategies can be applied in-situ (in place) or ex-situ (by excavating and treating the contaminated material) to clean up sites affected by gold processing solutions. acuityes.com

Theoretical and Computational Chemistry Studies of Tetrachloroaurate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding of [AuCl₄]⁻

Quantum chemical calculations have been pivotal in understanding the fundamental electronic structure and bonding of the tetrachloroaurate anion. A central topic of investigation has been the geometry of the [AuCl₄]⁻ ion. Calculations have explored both the square planar (D₄h symmetry) and tetrahedral (Td symmetry) arrangements. researchgate.net

High-level quantum chemical studies have determined that the square planar geometry is the more stable configuration. doubtnut.com The tetrahedral arrangement is subject to a Jahn-Teller distortion, which leads to a more complex and higher energy potential energy surface, ultimately favoring the planar structure. researchgate.net These findings have been crucial in explaining the observed square planar coordination in numerous crystal structures containing the this compound anion. The calculations also dismiss the commonly cited dsp² hybridization as the primary reason for the ion's planarity, suggesting that the arrangement is a result of more complex electronic factors. researchgate.net

These computational methods provide precise data on the geometric parameters of the ion. The calculated bond lengths are often compared with experimental data obtained from techniques like gas-phase electron diffraction to validate the computational models. researchgate.net

Table 1: Calculated Geometrical Parameters for [AuCl₄]⁻
ParameterValueMethodReference
SymmetryD₄h (Planar)Quantum Chemistry researchgate.net
Au-Cl Bond Length2.30-2.35 ÅComputational researchgate.net
Experimental Au-Cl Bond Length2.27-2.28 ÅVarious Studies researchgate.net

Density Functional Theory (DFT) Applications to this compound Complexes

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems, making it well-suited for studying this compound complexes. uchile.cl DFT calculations have been applied to understand the intermolecular interactions and electronic properties of compounds containing the [AuCl₄]⁻ anion.

One application of DFT, specifically time-dependent DFT (TD-DFT), is the calculation of absorption spectra. uchile.cl For complexes such as [Au(NCH)₂][AuCl₄], TD-DFT has been used to model their electronic absorption bands. These theoretical models have shown good agreement with experimental results, attributing the observed spectral features to aurophilic interactions—weak attractive forces between gold atoms. uchile.cl

DFT is also employed to study the binding and interaction energies within larger systems. For instance, in gold nanoclusters, DFT is used to determine binding energies, analyze charge distributions, and understand the stability of different isomers. researchgate.netchemrxiv.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can reveal details about charge transfer between the this compound ion and other species. researchgate.net These studies help elucidate how the [AuCl₄]⁻ complex interacts with its environment, which is crucial for applications in catalysis and materials science.

Molecular Dynamics Simulations of this compound Interactions in Solution and at Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach provides a microscopic view of the structural, dynamical, and electrical properties of systems like the this compound ion in solution or at interfaces. nih.gov

In aqueous solutions, MD simulations can model the solvation shell of the [AuCl₄]⁻ ion. These simulations track the interactions between the ion and surrounding water molecules, revealing how water molecules arrange themselves around the anion and the dynamics of this hydration shell. rsc.org This molecular-level insight is important for understanding the ion's behavior in chemical reactions that occur in water.

MD simulations are also highly effective for studying interfacial phenomena. For example, simulations can model the behavior of this compound ions at a solid-liquid or liquid-liquid interface. nih.govchemrxiv.org Studies on other ions at interfaces, such as on gold surfaces or within charged nanochannels, show that ions often form ordered, layered structures near the surface. informahealthcare.comnih.gov It is expected that [AuCl₄]⁻ would exhibit similar behavior, with its distribution and orientation influenced by surface charges and interactions. informahealthcare.com These simulations can provide detailed information on adsorption, the structure of the electric double layer, and transport properties at interfaces, which are fundamental to electrochemistry and catalysis. chemrxiv.orgmdpi.com

Kinetic and Thermodynamic Modeling of this compound Reactions

Kinetic and thermodynamic modeling is used to understand the mechanisms and driving forces behind chemical reactions involving the this compound ion. The distinction between kinetic and thermodynamic control is crucial, as it determines the final product distribution based on reaction conditions like temperature and time. wikipedia.orglibretexts.org A kinetically controlled product is the one that forms fastest (lower activation energy), while a thermodynamically controlled product is the most stable one. wikipedia.org

The reduction of [AuCl₄]⁻ is a well-studied process. Kinetic studies on its reaction with reducing agents like formic acid have shown that the reaction is complex, involving intermediate gold(I) species such as [AuCl₂]⁻. researchgate.net Analysis of the kinetic data from such reactions allows for the determination of rate constants and the proposal of detailed reaction mechanisms. For the reduction by formic acid, the rate-limiting step was identified as the formation of the metallic gold phase. researchgate.net

Similarly, the reaction of [AuCl₄]⁻ with iodide involves a rapid reduction of gold(III) to gold(I). researchgate.net Kinetic modeling of this reaction is consistent with a mechanism involving an intermolecular attack of an iodide ion on a chloride ligand in the rate-determining step. researchgate.net Such studies provide essential parameters like activation energies and pre-exponential factors, which are compiled in kinetic databases. cantera.orgnist.gov

Table 2: Kinetic Data for Selected this compound Reactions
ReactionRate Constant (k)ConditionsReference
Reduction of [AuCl₄]⁻ by Formic Acid (Au(III) reduction step)61.8 M⁻¹s⁻¹50 °C researchgate.net
Reduction of [AuCl₄]⁻ by Iodide(9 ± 1) × 10⁴ M⁻¹s⁻¹25 °C, 1.00 M Perchlorate researchgate.net

Future Research Directions and Emerging Paradigms in Tetrachloroaurate Science

Interdisciplinary Integration of Tetrachloroaurate Chemistry in Advanced Materials Science

The integration of this compound chemistry into the broader field of advanced materials science is a rapidly expanding area of research. The unique electronic and optical properties of gold, often accessed through this compound as a precursor, make it a valuable component in the creation of novel functional materials. researchgate.net Future research is increasingly focused on the synergistic combination of this compound-derived gold nanomaterials with other classes of materials to develop composites with enhanced functionalities.

One promising avenue is the incorporation of this compound into polymers and ceramics. researchgate.net This can impart properties such as enhanced electrical conductivity, photothermal response, and antimicrobial activity to the host matrix. researchgate.net For instance, gold-coated surfaces, often prepared from this compound solutions, are integral to surface plasmon resonance (SPR) spectroscopy, a powerful technique for studying biochemical interactions. mdpi.com The development of more sophisticated composite materials, where the size, shape, and distribution of gold nanoparticles derived from this compound are precisely controlled within a polymer or ceramic matrix, could lead to next-generation sensors and electronic components.

Furthermore, the synthesis of hybrid materials by functionalizing this compound-derived gold nanoclusters with various organic and inorganic compounds is a burgeoning field. mdpi.com These hybrid materials can exhibit unique catalytic and drug-delivery properties. mdpi.com The ability to tailor the surface chemistry of these gold nanostructures opens up possibilities for creating highly specific and efficient systems for targeted therapies and advanced catalysis.

Innovations in Catalysis and Sustainable Chemical Processes

This compound and its derivatives are pivotal in the development of innovative catalytic systems that promote sustainable chemical processes. nih.govmdpi.com The field of "green catalysis" emphasizes the use of environmentally benign catalysts and reaction conditions, an area where this compound-based catalysts show significant promise. nih.gov Researchers are actively exploring the replacement of traditional transition metal catalysts with more sustainable alternatives, and gold-based catalysts are often at the forefront of these efforts. nih.gov

A key focus of future research is the design of highly selective catalysts from this compound that can target desired products while minimizing the formation of unwanted byproducts. mdpi.com This not only improves the efficiency of chemical reactions but also reduces waste and energy consumption. mdpi.com Computational modeling and high-throughput screening techniques are being increasingly employed to accelerate the discovery of novel gold-based catalysts with tailored properties. mdpi.com

Moreover, the role of this compound in the conversion of renewable feedstocks, such as biomass and carbon dioxide, into value-added chemicals and fuels is a critical area of investigation. nih.gov Developing efficient catalytic systems for biomass valorization can reduce our reliance on fossil fuels and contribute to a more circular economy. nih.govscienceopen.com Innovations in this area include the development of nanocatalysts that can facilitate complex chemical transformations under milder conditions, further enhancing the sustainability of these processes. scienceopen.comnih.gov

Research AreaFocusPotential Impact
Green Catalysis Development of environmentally benign gold-based catalysts from this compound.Reduced environmental impact of chemical processes, decreased waste generation. nih.gov
Selective Catalysis Engineering catalysts for high selectivity to minimize byproducts.Improved reaction efficiency, reduced energy consumption. mdpi.com
Renewable Feedstocks Catalytic conversion of biomass and CO2 into valuable chemicals.Transition to a circular economy, reduced reliance on fossil fuels. nih.govscienceopen.com

Advancements in Advanced Materials and Nanotechnology

The use of this compound as a precursor for the synthesis of gold nanoparticles (AuNPs) is a cornerstone of nanotechnology, and future research in this area is poised for significant advancements. researchgate.netmdpi.com The precise control over the size, shape, and surface properties of AuNPs synthesized from this compound is crucial for their application in diverse fields such as biotechnology, medicine, and electronics. mdpi.com

Emerging research is focused on developing novel synthesis methods that offer even greater control over the morphology of gold nanostructures. This includes the formation of gold nanoclusters, which are smaller than nanoparticles and exhibit unique electronic properties applicable in quantum computing and advanced sensors. mdpi.com The ability to fine-tune the synthesis process allows for the creation of nanoparticles with specific plasmonic properties, which are essential for applications in biosensing and photothermal therapy. mdpi.com

Furthermore, the integration of this compound-derived gold nanoparticles into functional devices is a key area of future development. This includes their use in the fabrication of nanostructured solar cells and advanced electronic components. mdpi.commdpi.com The unique optical and electronic properties of these nanoparticles can be harnessed to improve the efficiency and performance of such devices. researchgate.net The ongoing exploration of new applications for these advanced materials will continue to drive innovation in nanotechnology.

Novel Analytical Methodologies and Biosensing Platforms

This compound plays a crucial role in the development of novel analytical methodologies and biosensing platforms, primarily through its use in the synthesis of gold nanoparticles. rsc.org These nanoparticles serve as versatile components in a variety of sensing techniques due to their unique optical and electronic properties. rsc.org

Electrochemical Biosensors: Gold nanoparticles synthesized from this compound are widely used to modify electrode surfaces in electrochemical biosensors. researchgate.net They provide a stable matrix for the immobilization of biomolecules and facilitate electron transfer, enhancing the sensitivity and performance of the sensor. researchgate.net Future research is focused on developing more sophisticated nanostructured electrodes, such as those incorporating gold nanoflowers or tetrahedral DNA frameworks, to achieve ultra-sensitive detection of biomarkers like prostate-specific antigen and cell-free DNA. mdpi.commdpi.comnih.gov

Colorimetric Biosensors: Gold nanoparticle-based colorimetric biosensors rely on the change in color of a solution containing AuNPs upon aggregation or dispersion in the presence of an analyte. rsc.org This provides a simple and rapid method for visual detection. Innovations in this area include the development of dual-mode sensors that combine colorimetric detection with other techniques, such as surface-enhanced Raman scattering (SERS), to improve sensitivity and reliability. nih.govmdpi.com

Surface Plasmon Resonance (SPR) Biosensors: SPR is a powerful label-free technique for monitoring biomolecular interactions in real-time. nih.gov Gold nanoparticles, prepared from this compound, are often used to enhance the sensitivity of SPR biosensors. nih.gov By functionalizing these nanoparticles, researchers can develop highly sensitive assays for the detection of a wide range of analytes, from small molecules to viruses. nih.govrsc.org Future directions include the fabrication of nanohole arrays and other nanostructures to further improve the performance of SPR-based sensing platforms. mdpi.com

Biosensing PlatformPrincipleKey Innovations
Electrochemical AuNPs modify electrodes to enhance electron transfer and biomolecule immobilization. researchgate.netUse of gold nanoflowers and DNA frameworks for ultra-sensitive detection. mdpi.commdpi.comnih.gov
Colorimetric Analyte-induced aggregation/dispersion of AuNPs causes a color change. rsc.orgDevelopment of dual-mode sensors (e.g., colorimetric/SERS) for enhanced reliability. nih.govmdpi.com
Surface Plasmon Resonance (SPR) AuNPs enhance the SPR signal for sensitive, real-time detection of binding events. nih.govFabrication of nanohole arrays and other nanostructures for improved performance. mdpi.com

Q & A

Q. How can this compound be adapted for latent fingerprint detection on non-porous surfaces?

  • Methodology : Functionalize aryldiazonium this compound salts to enhance adhesion on copper substrates. Use XPS to confirm Au deposition and optimize sensitivity via redox cycling. Compare with traditional methods (e.g., cyanoacrylate fuming) for forensic validation .

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